

Methyl 4-Hydroxynicotinate: A Versatile Pyridine Building Block for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: **Methyl 4-hydroxynicotinate**

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Application Note & Technical Guide

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs. Its unique electronic properties, including its ability to act as a hydrogen bond donor and acceptor, make it ideal for engaging with biological targets such as the ATP-binding pocket of protein kinases.^[1] **Methyl 4-hydroxynicotinate** (M4HN) has emerged as a particularly valuable building block due to its trifunctional nature. The presence of a methyl ester at the C3 position, a nucleophilic nitrogen at N1, and a strategically placed hydroxyl group at the C4 position provides three distinct points for chemical diversification. This guide provides a detailed technical overview of the core reactivity of M4HN and offers field-proven protocols for its functionalization, empowering researchers, scientists, and drug development professionals to leverage this versatile scaffold in the design and synthesis of novel therapeutics.

Physicochemical Properties and Structural Attributes

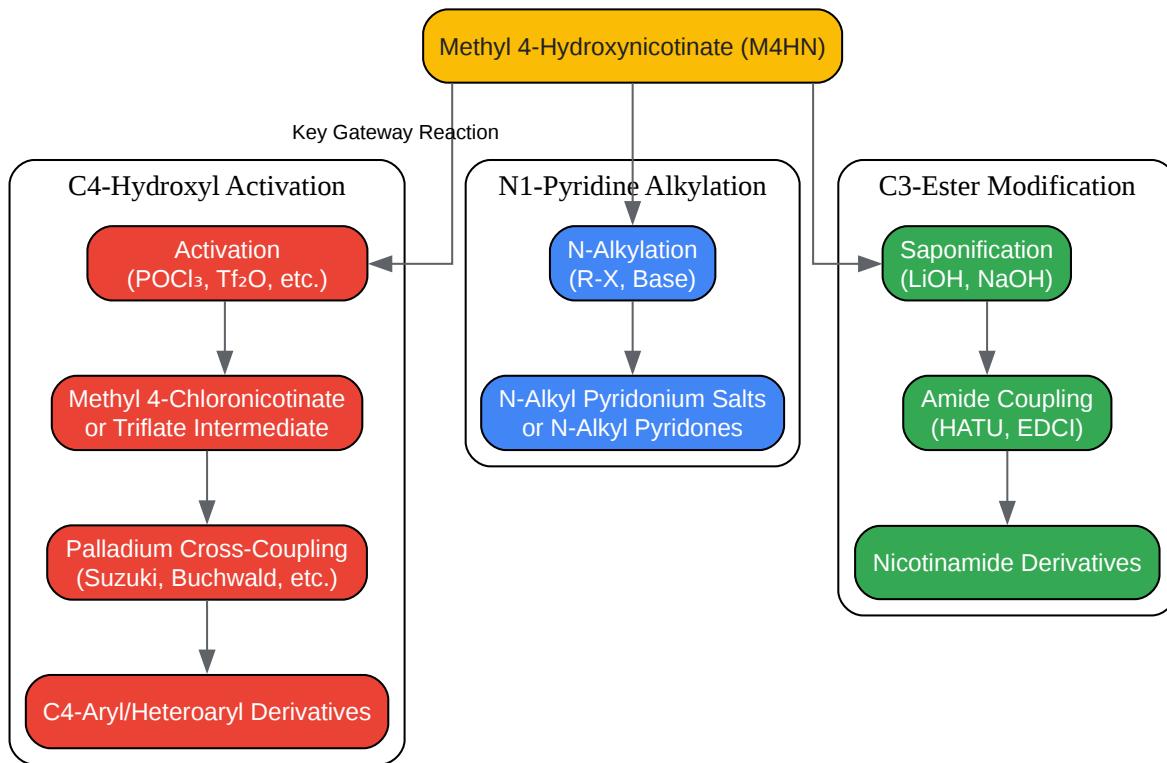
Methyl 4-hydroxynicotinate is a commercially available, stable solid. Its structure presents a fascinating tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. This equilibrium influences its reactivity, particularly at the pyridine nitrogen and the C4-oxygen.

For synthetic planning, it is crucial to recognize that reactions can proceed from either tautomer depending on the conditions.

Property	Value	Reference
CAS Number	67367-24-2	[2]
Molecular Formula	C ₇ H ₇ NO ₃	[3]
Molecular Weight	153.14 g/mol	[3]
Canonical SMILES	COC(=O)C1=C(C=CN=C1)O	[4]
Appearance	White to light yellow powder/crystal	[5]

Core Reactivity & Strategic Functionalization

The synthetic power of M4HN lies in its three orthogonal functional handles. A strategic approach allows for the sequential or selective modification of the pyridine core to build molecular complexity, making it an ideal starting point for library synthesis in drug discovery campaigns.[6][7]



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Caption: Synthetic diversification pathways for **Methyl 4-Hydroxynicotinate**.

The C4-Hydroxyl: A Gateway to Cross-Coupling

The hydroxyl group at the C4 position is the most powerful handle for introducing molecular diversity. In its native state, it is a poor leaving group. Therefore, the critical first step is its conversion into a highly reactive electrophile, such as a chloride, bromide, or triflate. This "activation" transforms the electron-rich pyridine into a substrate suitable for modern palladium-catalyzed cross-coupling reactions.

- **Causality:** The conversion to a halide like methyl 4-chloronicotinate is essential because the carbon-halogen bond can readily participate in the oxidative addition step of the catalytic cycle for reactions like Suzuki-Miyaura coupling.[8][9] This enables the formation of C-C

bonds, which is fundamental for constructing the complex bi-aryl scaffolds often found in kinase inhibitors.[1][10]

The N1-Nitrogen: Modulating Solubility and Potency

The pyridine nitrogen can be readily alkylated, typically under basic conditions with an alkyl halide.[11] This modification serves several purposes in medicinal chemistry:

- Modulating Physicochemical Properties: N-alkylation can be used to tune solubility and lipophilicity.
- Exploring Chemical Space: It introduces new vectors for interacting with the target protein.
- Preventing Metabolism: In some cases, blocking this position can prevent N-oxidation, a common metabolic pathway.
- Expert Insight: The choice of base is critical in N-alkylation to avoid unwanted side reactions. A non-nucleophilic, sterically hindered base is often preferred to prevent it from competing with the pyridine nitrogen as the nucleophile.[11]

The C3-Ester: Amide Bond Formation

The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents to form nicotinamide derivatives. This is a robust and widely used transformation for late-stage diversification in drug discovery programs.

Detailed Application Protocols

The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the key transformations of M4HN.

Protocol 1: Activation of the C4-Hydroxyl Group to Methyl 4-Chloronicotinate

This protocol describes the conversion of the C4-hydroxyl group into a chloride, a crucial intermediate for subsequent cross-coupling reactions. The procedure is adapted from established methods for converting hydroxypyridines to chloropyridines.[1][12]

Materials:

- **Methyl 4-hydroxynicotinate (M4HN)**
- Phosphorus oxychloride (POCl_3)
- Toluene (anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Flame-dried round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add **methyl 4-hydroxynicotinate (1.0 eq)**.
- Solvent and Reagent Addition: Add anhydrous toluene (approx. 5 mL per 1 mmol of M4HN). With vigorous stirring, slowly add phosphorus oxychloride (POCl_3 , 3.0 eq) via syringe at room temperature.
- Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Work-up: Cool the mixture to 0 °C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO_3 solution until the pH is ~7-8. Caution: This quenching is highly exothermic and releases HCl gas.
- Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

- **Washing and Drying:** Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** The crude product, methyl 4-chloronicotinate[13], can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Intermediate	CAS Number	Molecular Formula	Molecular Weight
Methyl 4-chloronicotinate	63592-85-8	C ₇ H ₆ ClNO ₂	171.58 g/mol
Methyl 4-chloronicotinate HCl	1351479-18-9	C ₇ H ₇ Cl ₂ NO ₂	208.04 g/mol

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the use of methyl 4-chloronicotinate in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the C4 position. This is a cornerstone reaction for synthesizing bi-aryl kinase inhibitors.[8][14]

Materials:

- Methyl 4-chloronicotinate (1.0 eq)
- Aryl- or heteroarylboronic acid (1.2 eq)
- Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
- Triphenylphosphine (PPh₃) or other suitable ligand (0.04 eq)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- 1,4-Dioxane and Water (e.g., 4:1 mixture)
- Flame-dried Schlenk flask with condenser and inert gas line

Procedure:

- Inert Atmosphere Setup: To a flame-dried Schlenk flask, add methyl 4-chloronicotinate, the boronic acid, K_2CO_3 , $Pd(OAc)_2$, and the phosphine ligand.
- Degassing: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.^[14] The exclusion of oxygen is critical to prevent the oxidation and deactivation of the $Pd(0)$ catalyst.^[14]
- Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (1,4-dioxane/water) via syringe.
- Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 4-12 hours. Monitor by TLC or LC-MS.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
- Extraction: Extract the aqueous layer twice more with ethyl acetate.
- Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to afford the desired C4-arylated nicotinate derivative.

Parameter	Condition/Reagent	Rationale
Catalyst	Pd(OAc) ₂ / PPh ₃	A common, effective, and commercially available catalyst system for Suzuki couplings. [8]
Base	K ₂ CO ₃ (aqueous)	Activates the boronic acid for transmetalation and neutralizes the acid produced. [9]
Solvent	Dioxane/Water	Solubilizes both the organic and inorganic reagents to facilitate the reaction. [14]
Atmosphere	Inert (Ar or N ₂)	Prevents oxidative degradation of the active Pd(0) species and phosphine ligands. [14]

Protocol 3: N-Alkylation of the Pyridine Ring

This protocol provides a general method for the alkylation of the pyridine nitrogen, adding another point of diversity to the M4HN scaffold.[\[11\]](#)[\[15\]](#)

Materials:

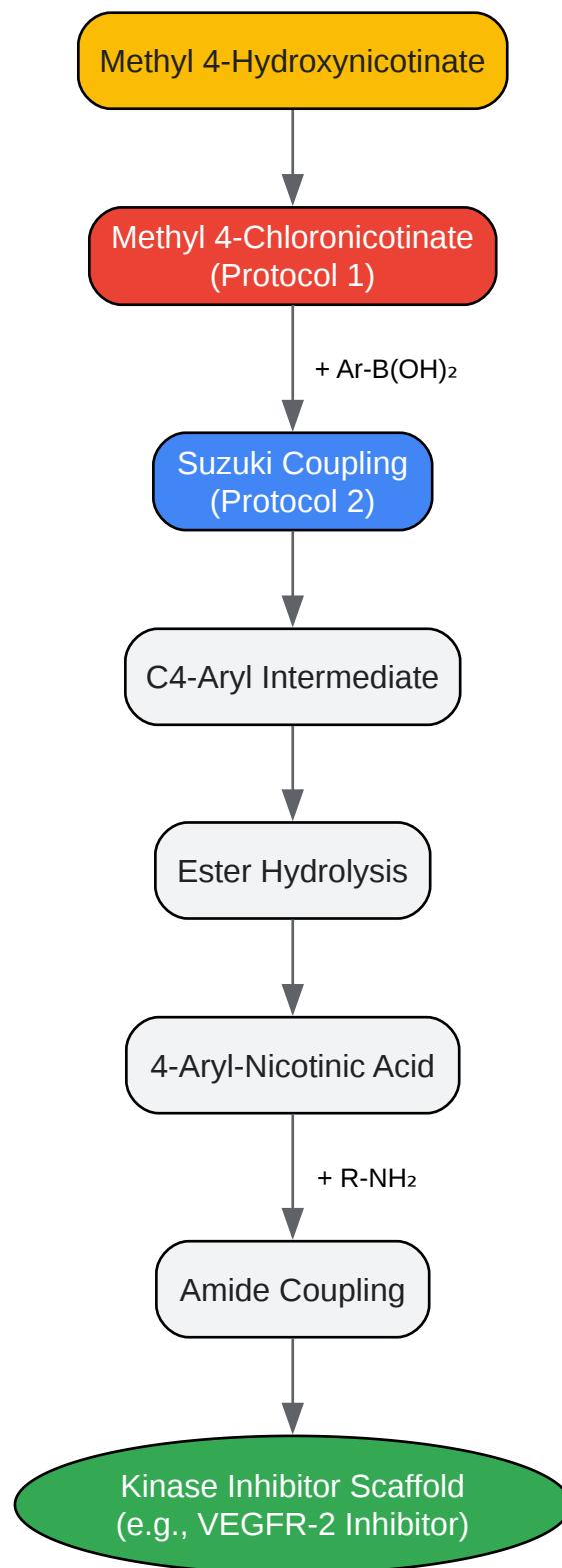
- **Methyl 4-hydroxynicotinate** (1.0 eq)
- Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
- N,N-Dimethylformamide (DMF, anhydrous)
- Round-bottom flask with nitrogen inlet

Procedure:

- Reaction Setup: To a round-bottom flask, add **methyl 4-hydroxynicotinate** and the base (K_2CO_3).
- Solvent and Reagent: Add anhydrous DMF and stir to form a suspension. Add the alkyl halide dropwise at room temperature.
- Reaction: Stir the reaction mixture at room temperature (or heat gently to 40-50 °C if necessary) for 12-24 hours. Monitor by TLC or LC-MS.
- Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
- Washing and Drying: Wash the combined organic extracts with water and brine, dry over Na_2SO_4 , filter, and concentrate.
- Purification: Purify the residue by column chromatography to yield the N-alkylated product, which may exist as the pyridone tautomer.

Application in Kinase Inhibitor Design

The functionalized scaffolds derived from M4HN are directly applicable to the synthesis of potent kinase inhibitors. For example, a C4-arylated nicotinamide scaffold can effectively mimic the hinge-binding motif of many Type I kinase inhibitors, which target the active "DFG-in" conformation of the kinase.[1][10]



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Caption: Workflow from M4HN to a generic kinase inhibitor scaffold.

The workflow above illustrates a common strategy. The C4-aryl group can be designed to occupy the hydrophobic pocket of the ATP-binding site, while the nicotinamide portion forms critical hydrogen bonds with the kinase "hinge" region. The R-group of the amide provides a final diversification point to enhance potency, selectivity, and pharmacokinetic properties.[\[1\]](#)

Conclusion

Methyl 4-hydroxynicotinate is a cost-effective and exceptionally versatile building block for medicinal chemistry. Its trifunctional nature allows for the systematic and logical construction of complex molecular architectures. By following robust protocols to first activate the C4-hydroxyl group for cross-coupling and subsequently modify the N1 and C3 positions, drug discovery teams can rapidly generate diverse libraries of novel compounds, particularly in the highly competitive and therapeutically important field of kinase inhibitors.

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